molecular formula C6H3BrClN3 B1145640 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-70-3

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1145640
M. Wt: 232.465
InChI Key: RLPKMCBJXWGFGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including compounds closely related to 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, often involves multi-step reactions starting from pyridine or pyrazole precursors. One approach includes nucleophilic substitution, cyclization, and halogenation steps to introduce the desired substituents on the core structure (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

Molecular structure analysis of pyrazolo[3,4-b]pyridine derivatives reveals that these compounds can form hydrogen-bonded dimers and chains of rings through N-H...N and C-H...π(pyridine) hydrogen bonds, contributing to their stability and solid-state packing (J. Quiroga et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives are characterized by their reactivity towards nucleophilic substitution, cyclization, and coupling reactions. These reactions are facilitated by the presence of reactive bromo and chloro substituents, which can be further modified to introduce a variety of functional groups for different applications (Yan Zhang et al., 2019).

Scientific Research Applications

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine scaffolds are versatile in the design of kinase inhibitors due to their ability to interact with kinases via multiple binding modes. This scaffold is particularly effective in binding to the hinge region of the kinase, making it a recurrent motif in kinase inhibitor patents and research. Its potential to form hydrogen bond donor–acceptor pairs common among kinase inhibitors underscores its value in medicinal chemistry for developing potency and selectivity in kinase inhibition (Wenglowsky, 2013).

Spin Crossover Active Complexes

The chemical structure of pyrazolo[3,4-b]pyridine and related ligands has been explored for the synthesis and magnetic properties of iron(II) spin crossover (SCO) active complexes. These complexes are significant for their potential applications in molecular electronics and switchable magnets, where the synthesis, crystallization methods, and resulting SCO properties are of particular interest (Olguín & Brooker, 2011).

Catalysis and Organic Synthesis

The heterocyclic N-oxide motif, related to pyrazolo[3,4-b]pyridine structures, demonstrates importance in organic synthesis, catalysis, and medicinal applications. These compounds are crucial in forming metal complexes, designing catalysts for asymmetric synthesis, and developing drugs with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Medicinal Chemistry

Pyrazolo[3,4-d]pyrimidines, a closely related class of compounds, have been studied for their biological significance in treating various diseases. These studies highlight the structural resemblance to purines, showcasing their therapeutic potential in addressing central nervous system disorders, cardiovascular diseases, cancer, and inflammation (Chauhan & Kumar, 2013).

Green Chemistry

The development of green multi-component synthesis methods for fused heterocyclic derivatives emphasizes the environmental and economic benefits of using pyrazolo[3,4-b]pyridine scaffolds. These methods facilitate the synthesis of complex molecules in an atom-economic and eco-friendly manner, contributing to the advancement of sustainable chemical processes (Dhanalakshmi et al., 2021).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, and H320 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

3-bromo-6-chloro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-3-1-2-4(8)9-6(3)11-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPKMCBJXWGFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264236
Record name 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

CAS RN

1357946-70-3
Record name 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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